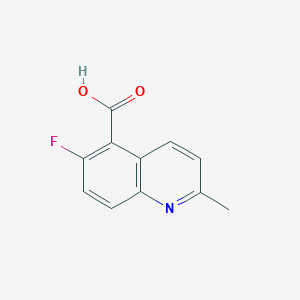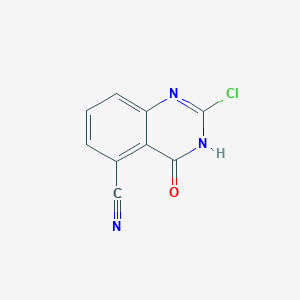![molecular formula C11H16N4 B11894401 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- CAS No. 646056-45-3](/img/structure/B11894401.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[44]nonane, 2-(5-pyrimidinyl)- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[4.4]nonane: Lacks the pyrimidinyl group, making it less versatile in terms of chemical reactivity.
2,7-Diazaspiro[3.5]nonane: Has a different ring size, which can affect its chemical properties and applications.
Uniqueness
The presence of the pyrimidinyl group in 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- makes it unique compared to other spiro compounds.
Eigenschaften
CAS-Nummer |
646056-45-3 |
|---|---|
Molekularformel |
C11H16N4 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2 |
InChI-Schlüssel |
YILZCUWUWYTSSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)C3=CN=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)



![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)




![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

